7-Despropyl 7-Phenyl Vardenafil
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Overview
Description
7-Despropyl 7-Phenyl Vardenafil is a derivative of Vardenafil, a selective phosphodiesterase type 5 inhibitor used primarily in the treatment of erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Despropyl 7-Phenyl Vardenafil typically involves the modification of the Vardenafil molecule. The process includes the removal of the propyl group and the introduction of a phenyl group at the 7th position. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Despropyl 7-Phenyl Vardenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups
Scientific Research Applications
7-Despropyl 7-Phenyl Vardenafil has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of phosphodiesterase inhibitors.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to phosphodiesterase inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing .
Mechanism of Action
The mechanism of action of 7-Despropyl 7-Phenyl Vardenafil is similar to that of Vardenafil. It inhibits the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow .
Comparison with Similar Compounds
Vardenafil: The parent compound, used primarily for erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar therapeutic effects.
Tadalafil: Known for its longer duration of action compared to Vardenafil and Sildenafil.
Uniqueness: 7-Despropyl 7-Phenyl Vardenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties. These differences can be crucial for developing new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C26H30N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-phenyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H30N6O4S/c1-4-30-13-15-31(16-14-30)37(34,35)20-11-12-22(36-5-2)21(17-20)24-28-26(33)23-18(3)27-25(32(23)29-24)19-9-7-6-8-10-19/h6-12,17H,4-5,13-16H2,1-3H3,(H,28,29,33) |
InChI Key |
LRKQFIISHWEXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C5=CC=CC=C5)C)C(=O)N3 |
Origin of Product |
United States |
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